5,8-Quinazolinedione, 4-methyl-2-(3-methylphenyl)-6-(phenylamino)-
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Overview
Description
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique substitution pattern, which includes a phenylamino group at the 6-position, a methyl group at the 4-position, and a m-tolyl group at the 2-position. These structural features contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The phenylamino group can be introduced via nucleophilic substitution reactions, while the methyl and m-tolyl groups can be added through Friedel-Crafts alkylation reactions.
Oxidation: The final step often involves oxidation to form the quinazoline-5,8-dione structure.
Industrial Production Methods
Industrial production of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline-5,8-dione to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-5,8-dione derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(phenylamino)-2-(p-tolyl)quinazoline-5,8-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
4-methyl-6-(phenylamino)-2-(o-tolyl)quinazoline-5,8-dione: Similar structure but with an o-tolyl group instead of an m-tolyl group.
4-methyl-6-(phenylamino)-2-(phenyl)quinazoline-5,8-dione: Similar structure but with a phenyl group instead of an m-tolyl group.
Uniqueness
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61416-84-0 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-anilino-4-methyl-2-(3-methylphenyl)quinazoline-5,8-dione |
InChI |
InChI=1S/C22H17N3O2/c1-13-7-6-8-15(11-13)22-23-14(2)19-20(25-22)18(26)12-17(21(19)27)24-16-9-4-3-5-10-16/h3-12,24H,1-2H3 |
InChI Key |
TVLBYBDKRVITNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)C(=O)C=C(C3=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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